molecular formula C8H4Cl4O B8695975 (Trichloromethyl)benzoyl chloride CAS No. 52382-30-6

(Trichloromethyl)benzoyl chloride

Cat. No.: B8695975
CAS No.: 52382-30-6
M. Wt: 257.9 g/mol
InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N
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Description

(Trichloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H4Cl4O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a trichloromethyl group. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (Trichloromethyl)benzoyl chloride typically involves the chlorination of benzoyl chloride. One common method is the exhaustive chlorination of the side chain of toluene, which produces benzotrichloride. This compound can then be further reacted to form this compound .

Industrial Production Methods

Industrial production of this compound often involves photochemical chlorination. This process uses light to initiate the chlorination reaction, ensuring a high yield of the desired product. The reaction is typically carried out in a series of reactors to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

(Trichloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Trichloromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (Trichloromethyl)benzoyl chloride involves its reactivity with nucleophiles. The trichloromethyl group is highly electrophilic, making the compound reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate to introduce the benzoyl group into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Trichloromethyl)benzoyl chloride is unique due to the presence of both the trichloromethyl and carbonyl groups. This combination makes it highly reactive and useful as an intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, such as hydrolysis, substitution, and condensation, further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

52382-30-6

Molecular Formula

C8H4Cl4O

Molecular Weight

257.9 g/mol

IUPAC Name

2-(trichloromethyl)benzoyl chloride

InChI

InChI=1S/C8H4Cl4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H

InChI Key

LJMNEQZBOODJQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, reaction of 2-trichloromethylbenzoic-acid with thionyl chloride affords 2-trichloromethylbenzoyl-chloride, which, on reaction with diethylamine, affords 2-trichloromethyl-N,N-diethylbenzamide. Following a procedure similar to that described in Preparation 5, reaction of the latter with s-butyl lithium and reaction of the resulting lithium salt with sulfur dioxide followed by sodium hydroxyl-amine-O-sulfonate affords 2-trichloromethyl-6-aminosulfonyl-N,N-diethylbenzamide, which, on heating in glacial acetic acid, affords 4-trichloromethylsaccharin.
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2-trichloromethylbenzoic-acid
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Synthesis routes and methods II

Procedure details

Five g (0.032 mole) of o-toluic chloride was dissolved in 150 ml of carbon tetrachloride and reaction was carried by passing dry chlorine into the solution under irradiation with an ultraviolet lamp while refluxing carbon tetrachloride. From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn to examine the change of the peak of α,α-dichloro-o-toluic chloride by comparing with an authentic sample, the introduction of chlorine was stopped after the peak was disappeared. Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride was withdrawn, and on analyzing it by gas chromatography it was possible to ascertain that 1,1,3,3-tetrachloro-1,3-dihydroisobenzofuran and α,α,α-trichloro-o-toluic chloride was formed in a mixed ratio by weight of about 6:4, yield 6.6 g (chlorination yield 80%).
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0.032 mol
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150 mL
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